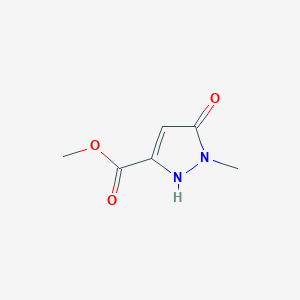
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester
Descripción general
Descripción
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester is a pyrazole derivative . It is used as an intermediate in the preparation of herbicides .
Synthesis Analysis
The synthesis of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester involves several steps. One method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates. These intermediates are then oxidized using bromine to yield a variety of pyrazoles .Molecular Structure Analysis
The molecular formula of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester is C6H8N2O3 . The structure includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester are complex and varied. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can yield functionalized pyrazoles .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Characterization : The compound has been synthesized and characterized using various spectroscopic methods. One study focused on synthesizing derivatives like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, which were analyzed using NMR, IR spectroscopy, and X-ray diffraction (Shen et al., 2012).
Applications in Material Science
- Corrosion Inhibition : Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating significant reduction in corrosion rate (Herrag et al., 2007).
Chemical Interactions and Stability
- Selective Induced Polarization : A study involving pyrazole ester derivatives, including those similar to 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester, showed selective binding and stabilization with acetone molecules, indicating potential applications in chemical sensing and molecular recognition (Tewari et al., 2014).
Biological and Pharmacological Research
- Biological Activity in Cancer Treatment : Certain derivatives have shown synergistic effects with cancer drugs like Temobel, indicating potential in chemotherapy applications (Kletskov et al., 2018).
- Antioxidant Enzyme Mimics : Cu(II) complexes with pyrazole-based ligands exhibited antioxidant enzyme mimicry, suggesting their use in therapeutic applications related to oxidative stress (Kupcewicz et al., 2012).
Synthesis of New Compounds
- New Compound Synthesis : Research includes the synthesis of new compounds like 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid, which could have diverse applications in chemistry and pharmaceuticals (Heng, 2004).
Potential in Drug Development
- Cytotoxicity and Cancer Therapy : Studies have explored the synthesis of platinum(II), palladium(II), and copper(II) complexes with chelating ligands based on pyrazole derivatives, showing potential in cancer therapy (Budzisz et al., 2010).
- Analgesic and Anti-inflammatory Agents : Some pyrazole-4-carboxylic acid ethyl esters have been investigated for their analgesic and anti-inflammatory properties, offering possibilities in pain and inflammation management (Gokulan et al., 2012).
Novel Complexes and Their Activities
- Synthesis of Novel Complexes : A study synthesized novel complexes based on derivatives of 5-Acetoxy-1-(6-chloro-pyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester, assessing their anti-cancer activity and highlighting their potential in therapeutic applications (Qiao et al., 2021).
Propiedades
IUPAC Name |
methyl 2-methyl-3-oxo-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8-5(9)3-4(7-8)6(10)11-2/h3,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNUKBMQSHAGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80318978 | |
| Record name | Methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester | |
CAS RN |
51985-95-6 | |
| Record name | 51985-95-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4'-nitro-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1296333.png)










![1h-Pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B1296352.png)

